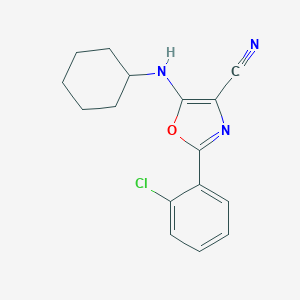
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile, also known as CXCR2 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile involves the inhibition of this compound, which is a G protein-coupled receptor that is expressed on the surface of various immune cells, including neutrophils, monocytes, and T cells. This compound activation by CXCL8 and CXCL1 cytokines leads to the recruitment of immune cells to the site of inflammation, where they release pro-inflammatory cytokines and reactive oxygen species, causing tissue damage and exacerbating the inflammatory response. By inhibiting this compound, this compound reduces the recruitment of immune cells and attenuates the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also reduces the recruitment of neutrophils and monocytes to the site of inflammation, as well as the production of reactive oxygen species and nitric oxide. These effects contribute to the anti-inflammatory and immunomodulatory properties of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile is its specificity for this compound, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, which makes it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile. One potential application is in the treatment of cancer, as this compound is overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. Inhibition of this compound by this compound could reduce the recruitment of immune cells to the tumor microenvironment and enhance the efficacy of chemotherapy and immunotherapy. Another potential application is in the treatment of autoimmune disorders, such as multiple sclerosis and lupus, where the inhibition of this compound could reduce the inflammatory response and prevent tissue damage. Further research is needed to explore the therapeutic potential of this compound in these and other disease settings.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its specificity for this compound and its anti-inflammatory and immunomodulatory properties make it a promising candidate for the treatment of inflammatory diseases and cancer. Further research is needed to explore its therapeutic potential and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile involves multiple steps, including the reaction of 2-chlorobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 2-bromoacetophenone to form this compound. The yield of this compound is around 60%, and the purity can be improved through recrystallization.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It is a this compound antagonist, which means that it inhibits the binding of CXCL8 and CXCL1 cytokines to their receptors, thereby reducing the recruitment of neutrophils and other immune cells to the site of inflammation. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease (COPD).
properties
Molecular Formula |
C16H16ClN3O |
|---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H16ClN3O/c17-13-9-5-4-8-12(13)15-20-14(10-18)16(21-15)19-11-6-2-1-3-7-11/h4-5,8-9,11,19H,1-3,6-7H2 |
InChI Key |
ILZHPAIMBKBAQX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(benzyloxy)-3-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B262329.png)




![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)





